molecular formula C8H9N3O B1425083 7-Methoxy-1H-benzoimidazol-2-ylamine CAS No. 1018895-06-1

7-Methoxy-1H-benzoimidazol-2-ylamine

Cat. No.: B1425083
CAS No.: 1018895-06-1
M. Wt: 163.18 g/mol
InChI Key: JXZONHOHNHEXOQ-UHFFFAOYSA-N
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Scientific Research Applications

7-Methoxy-1H-benzoimidazol-2-ylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-benzoimidazol-2-ylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been found to bind to certain proteins involved in signal transduction pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain kinases, thereby blocking the phosphorylation of downstream targets and altering signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity occurs .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .

Preparation Methods

The synthesis of 7-Methoxy-1H-benzoimidazol-2-ylamine typically involves the reaction of 7-methoxy-1H-benzoimidazole with an amine source under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

7-Methoxy-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

7-Methoxy-1H-benzoimidazol-2-ylamine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-methoxy-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZONHOHNHEXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680942
Record name 4-Methoxy-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018895-06-1
Record name 4-Methoxy-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The material was prepared by the catalytic reduction of 2-methoxy-6-nitroaniline to 3-methoxybenzene-1,2-diamine using a hydrogen atmosphere at 40 psi and 10% palladium on carbon (50% w/w water) in methanol. The resulting crude diamine was subsequently reacted with cyanogen bromide in an acetonitrile-water mixture according to previous procedure and used without further purification. 1H-NMR (400 MHz, CDCl3), δ 12.40 (bs, 1H), 7.26 (d, 1H), 7.15 (t, 1H), 6.77 (d, 1H), 6.59 (bs, 2H), 3.73 (s, 3H). MS (EI): 164 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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